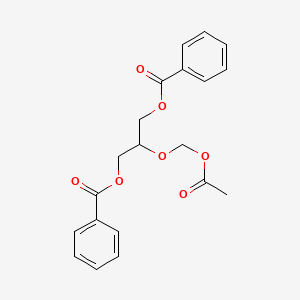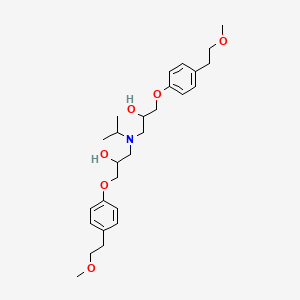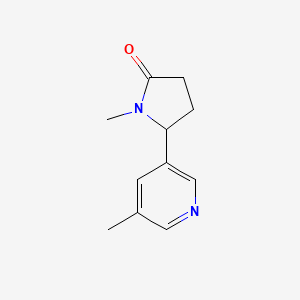
Betamethasone β-D-Glucuronide Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betamethasone β-D-Glucuronide Sodium Salt is a glucuronide conjugate of betamethasone, a potent corticosteroid with anti-inflammatory and immunosuppressive properties. This compound is often used in research to study the metabolism and pharmacokinetics of betamethasone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone β-D-Glucuronide Sodium Salt typically involves the glucuronidation of betamethasone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, while chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound generally follows the same principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Betamethasone β-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Hydrolysis: The glucuronide moiety can be hydrolyzed under acidic or enzymatic conditions to release betamethasone.
Oxidation: Betamethasone can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups in betamethasone to hydroxyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Betamethasone.
Oxidation: Betamethasone derivatives with oxidized functional groups.
Reduction: Reduced forms of betamethasone.
Wissenschaftliche Forschungsanwendungen
Betamethasone β-D-Glucuronide Sodium Salt has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: Used to study the metabolism and excretion of betamethasone in biological systems.
Drug Development: Helps in understanding the pharmacological and toxicological profiles of betamethasone.
Biological Research: Used in studies involving glucuronidation processes and enzyme kinetics.
Medical Research: Investigates the therapeutic potential and side effects of betamethasone and its metabolites.
Wirkmechanismus
Betamethasone β-D-Glucuronide Sodium Salt exerts its effects through the release of betamethasone upon hydrolysis. Betamethasone, a corticosteroid, binds to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and immune functions. The molecular targets include various inflammatory mediators and transcription factors such as NF-κB .
Vergleich Mit ähnlichen Verbindungen
- Betamethasone Dipropionate
- Betamethasone Valerate
- Betamethasone Sodium Phosphate
Comparison: Betamethasone β-D-Glucuronide Sodium Salt is unique due to its glucuronide conjugate form, which makes it particularly useful for studying the metabolism and excretion of betamethasone. In contrast, other forms like betamethasone dipropionate and betamethasone valerate are primarily used for their therapeutic effects in treating inflammatory conditions .
Eigenschaften
CAS-Nummer |
105088-07-1 |
|---|---|
Molekularformel |
C28H36FNaO11 |
Molekulargewicht |
590.573 |
IUPAC-Name |
sodium;6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15-,16-,17-,19?,20?,21?,22?,24?,25-,26-,27-,28-;/m0./s1 |
InChI-Schlüssel |
ZEFLDBQGUAWYGO-RPQAGTFSSA-M |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |
Synonyme |
(11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl β-D-Glucopyranosiduronic Acid Sodium Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


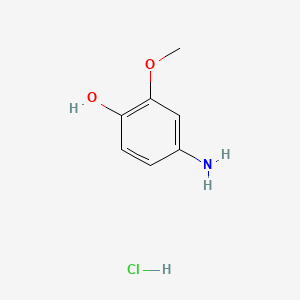
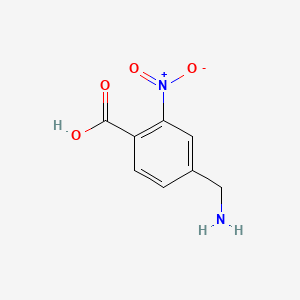
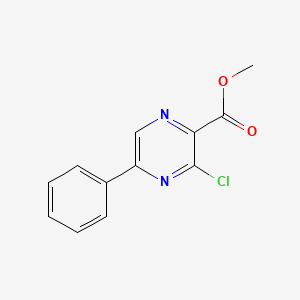
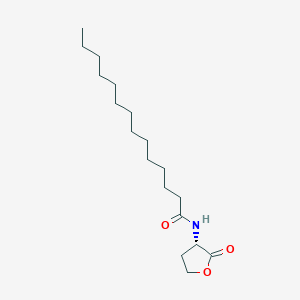
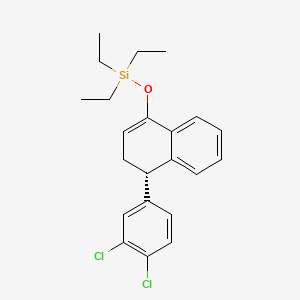
![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate](/img/structure/B563329.png)


